![molecular formula C16H19N3O4 B2383821 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide CAS No. 1775528-99-8](/img/structure/B2383821.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
This compound is also known as 2-{2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl}acetic acid . It has a molecular weight of 228.2 and is a white solid .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 18 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, 1 imide (-thio), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The compound is a white solid . It has a melting point of 178°C .Scientific Research Applications
- Application : Novel derivatives of this compound have been designed, synthesized, and evaluated as inhibitors against PTP1B . Their potential to modulate PTP1B activity makes them promising candidates for diabetes and metabolic disorder research.
- Application : Researchers have explored 2,8-diazaspiro[4.5]decan-1-one derivatives based on the selective TYK2 inhibitor scaffold. These compounds exhibit promising inhibitory activity against TYK2 and JAK1 . They could be valuable tools for studying autoimmune diseases and inflammatory conditions.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Selective TYK2/JAK1 Inhibition
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-3-2-4-12(9-11)17-13(20)10-19-14(21)16(18-15(19)22)5-7-23-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJUHGHPKCTBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide |
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